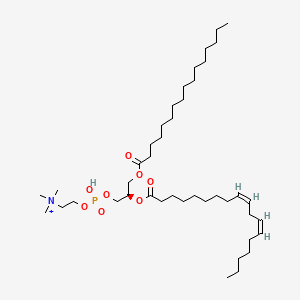
LECITHIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LECITHIN is a glycerophospholipid, which is a type of phospholipid that incorporates a glycerol backbone. This compound is characterized by the substitution of palmitic acid and linoleic acid at the sn-1 and sn-2 positions of the glycerol backbone, respectively . It is commonly found in cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: LECITHIN can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with palmitic acid and linoleic acid under controlled conditions. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the fatty acids into the glycerol backbone .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine often involves the use of bioreactors where microbial fermentation is employed to produce the necessary enzymes. The enzymes then catalyze the esterification reactions, resulting in the formation of the desired phospholipid .
Analyse Des Réactions Chimiques
Types of Reactions: LECITHIN undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is often performed using phospholipase A2 at physiological pH and temperature.
Major Products:
Applications De Recherche Scientifique
Nutritional and Health Applications
Cardiovascular Health
Lecithin is recognized for its potential benefits in cardiovascular health. It aids in regulating cholesterol levels by reducing low-density lipoprotein (LDL) cholesterol and promoting high-density lipoprotein (HDL) synthesis. Studies indicate that diets enriched with this compound can enhance bile acid secretion, facilitating cholesterol solubilization and excretion .
Cognitive Enhancement
The choline content in this compound is essential for synthesizing acetylcholine, a neurotransmitter critical for memory and cognitive function. Research shows that this compound supplementation may improve cognitive performance and has potential therapeutic implications for neurodegenerative diseases .
Pharmaceutical Applications
Drug Delivery Systems
this compound is extensively utilized in developing liposomal formulations for drug delivery. Liposomes formed from this compound exhibit high biocompatibility and flexibility in encapsulating various therapeutic agents. They enhance drug solubility, stability, and targeted delivery while minimizing side effects .
| Liposomal Formulation | Active Ingredient | Application |
|---|---|---|
| Ambisome® | Amphotericin B | Antifungal therapy |
| Doxil® | Doxorubicin | Cancer treatment |
| Onivyde® | Irinotecan | Pancreatic cancer therapy |
Cosmetic Applications
This compound's emulsifying properties are highly valued in the cosmetic industry. It is used to stabilize emulsions, enhance skin penetration of active ingredients, and improve product texture. For instance, products utilizing this compound can achieve controlled release of ingredients like argan oil, enhancing their effectiveness .
Industrial Applications
Food Industry
In food processing, this compound serves as an emulsifier, stabilizer, and antioxidant. It is commonly found in products such as margarine, chocolate, and baked goods. This compound helps improve texture and shelf life while facilitating the mixing of ingredients .
Paints and Coatings
this compound is employed as a dispersant in paints and coatings due to its ability to stabilize emulsions and enhance the uniform distribution of pigments .
Case Study 1: this compound in Neuroprotection
A study demonstrated that this compound-derived nanoliposomes significantly enhanced neuronal development in vitro by promoting neurite outgrowth and synaptic connectivity. This suggests potential applications for this compound in treating neurodegenerative conditions such as Alzheimer's disease .
Case Study 2: Targeted Cancer Therapy
Research on engineered nanoparticles coated with this compound showed improved cytotoxicity against breast cancer cells while minimizing systemic toxicity. The study highlighted how this compound-modified nanoparticles can effectively target tumor sites for drug delivery .
Mécanisme D'action
The mechanism of action of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity . Additionally, its oxidized derivatives can act as signaling molecules, triggering various cellular responses .
Comparaison Avec Des Composés Similaires
LECITHIN can be compared with other similar glycerophospholipids, such as:
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine: Similar structure but contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-arachidonoyl-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.
Uniqueness: The unique combination of palmitic acid and linoleic acid in 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine provides distinct biophysical properties, such as specific melting temperatures and membrane fluidity characteristics .
Propriétés
Formule moléculaire |
C42H81NO8P+ |
|---|---|
Poids moléculaire |
759.1 g/mol |
Nom IUPAC |
2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |
Clé InChI |
JLPULHDHAOZNQI-ZTIMHPMXSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonymes |
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















